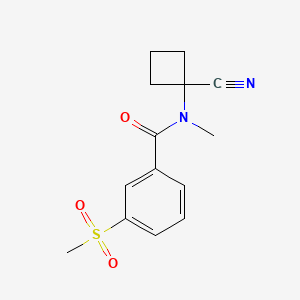
4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality 4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticonvulsant Activities
A series of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which are structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. These compounds demonstrated broad spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger. Additionally, some derivatives showed potent anticonvulsant activity when evaluated by the maximal electroshock (MES) convulsion method (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antiviral Activities
In another study, novel 2,3-disubstitutedquinazolin-4(3H)-ones were synthesized and assessed for their antiviral activity against HIV, HSV, and vaccinia viruses. Among these compounds, a specific derivative exhibited notable antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Anti-bacterial and Anti-fungal Evaluations
Further research into quinazoline derivatives has demonstrated their effectiveness in anti-bacterial and anti-fungal applications. Novel thio- and oxazepino[7,6-b]quinolines were synthesized and showed moderate to good activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Hamidi, Heravi, Tajbakhsh, Shiri, Oskooie, Shintre, & Koorbanally, 2015).
Corrosion Inhibition
Research into benzimidazole derivatives based on 8-hydroxyquinoline, which shares a core structural motif with the compound , showed significant corrosion inhibition behavior on mild steel in HCl solution. These findings indicate the compound's potential application in protecting against corrosion in industrial settings (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).
PI3K and Antiplatelet Activity
A study focused on the synthesis of linear and angular aryl-morpholino-naphth-oxazines for evaluating activity at PI3K family enzymes and as platelet aggregation inhibitors. This research underscores the potential therapeutic applications of such compounds in treating diseases related to platelet aggregation and PI3K enzyme malfunction (Morrison, Zheng, Jennings, Thompson, & Al-Rawi, 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid' involves the synthesis of the intermediate compound 6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carbaldehyde, which is then reacted with 4-(chloromethyl)benzoic acid to yield the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thiourea", "morpholine", "phosphorous oxychloride", "4-(chloromethyl)benzoic acid" ], "Reaction": [ "2-aminobenzoic acid is reacted with thiourea and phosphorous oxychloride to yield 6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carbaldehyde.", "6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazoline-3-carbaldehyde is then reacted with 4-(chloromethyl)benzoic acid in the presence of a base such as triethylamine to yield the final product, 4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid." ] } | |
CAS RN |
689766-33-4 |
Product Name |
4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic acid |
Molecular Formula |
C20H19N3O4S |
Molecular Weight |
397.45 |
IUPAC Name |
4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic acid |
InChI |
InChI=1S/C20H19N3O4S/c24-18-16-11-15(22-7-9-27-10-8-22)5-6-17(16)21-20(28)23(18)12-13-1-3-14(4-2-13)19(25)26/h1-6,11H,7-10,12H2,(H,21,28)(H,25,26) |
InChI Key |
ZIUCWMBOKHDHQK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2698172.png)
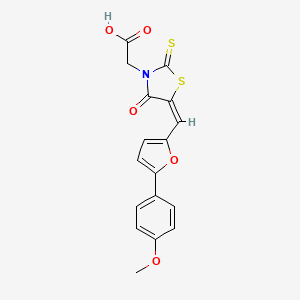

![N-methyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2698178.png)

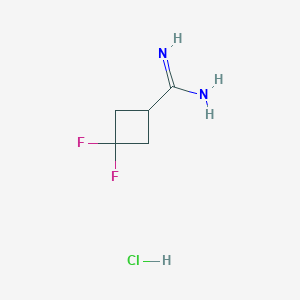
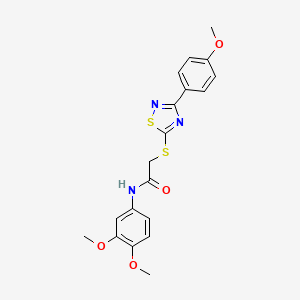
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide](/img/structure/B2698186.png)
amino}acetamide](/img/structure/B2698187.png)
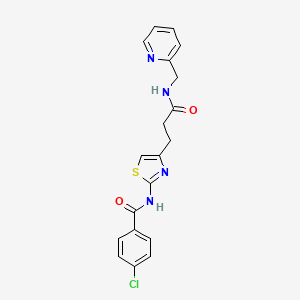
methanone](/img/structure/B2698189.png)
![N-(3,4-dimethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2698190.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2698192.png)
